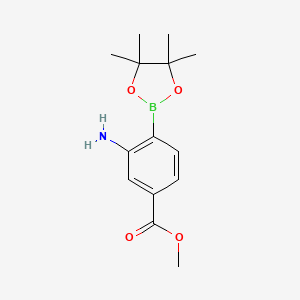
3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Peptide Synthesis
The primary application of this compound is in peptide synthesis . The Fmoc group serves as a protective group for amino acids during the synthesis process. It is stable under basic conditions but can be removed by acidic conditions, which is essential for the step-wise construction of peptides . This compound, in particular, is used to introduce the Fmoc group to the amino acids, which can later be deprotected to form the peptide chain.
Solid-Phase Synthesis
This compound is also utilized in solid-phase synthesis techniques. Solid-phase synthesis is a method in which molecules are bound on a bead and then stepwise reacted to form the desired compound. The Fmoc group’s stability allows for multiple reactions to occur without affecting the protected amino group .
Synthesis of β-Amino Acids
Another significant application is the synthesis of β-amino acids . The compound is used as a starting material to produce N-Fmoc-protected β-amino acids using the Arndt-Eistert synthesis protocol. These β-amino acids are important in the development of peptidomimetics and pharmaceuticals .
Enantioselective Synthesis
The compound plays a role in enantioselective synthesis , which is the process of creating one enantiomer preferentially over another. This is crucial in drug development as different enantiomers of a drug can have different biological activities .
Stability and Shelf-Life
Due to its stability at room temperature and long shelf-life, this compound is ideal for use in research settings where it can be stored for extended periods without degradation, ensuring consistent results in experiments .
Coupling Agent in Peptide Synthesis
Lastly, it serves as a coupling agent in peptide synthesis. Coupling agents are used to join two amino acids together, and the stability of this compound makes it a reliable choice for forming peptide bonds .
作用機序
Target of Action
The primary targets of the compound “3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid” are currently unknown. The compound is a derivative of alanine , an amino acid involved in protein synthesis, suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
The exact mode of action of this compound is not well-documented in the available literature. Given its structure, it may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be used in peptide synthesis , where it serves as a protective group for the amino group. The exact changes resulting from these interactions would depend on the specific targets involved.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. As an alanine derivative , this compound could potentially influence pathways involving protein synthesis or metabolism. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role in peptide synthesis , it may influence protein structure and function, which could have various downstream effects on cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature , suggesting it may be sensitive to high temperatures. Additionally, its interaction with targets could be influenced by the pH of the environment, as pH can affect the ionization state of the compound and its targets.
特性
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)17-7-5-6-16(14-17)12-13-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVECXGDDJJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1339169-33-3 |
Source


|
| Record name | 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2781844.png)



![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)
![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)



![13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2781856.png)
![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)


